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Compound of Interest

Compound Name: Phenyl propargyl ether

Cat. No.: B085262

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyl propargyl ether, also known as (prop-2-yn-1-yloxy)benzene, is a
versatile bifunctional organic compound. It incorporates a phenyl ether group and a terminal
alkyne, making it a valuable building block in organic synthesis and medicinal chemistry. Its
unique structure allows it to participate in a wide array of chemical transformations, including
sigmatropic rearrangements, cycloadditions, and metal-catalyzed coupling reactions. This
guide provides an in-depth overview of its core physical and chemical properties, experimental
protocols, and spectroscopic data, serving as a technical resource for professionals in research
and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of phenyl propargyl ether are
summarized below. These properties are crucial for its handling, storage, and application in
various chemical reactions.

Table 1: Physical Properties of Phenyl Propargyl Ether
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Property Value Reference(s)
Molecular Formula CoHsO [1112]
Molecular Weight 132.16 g/mol [1112][31[4]
Appearance Colorless to light yellow liquid [5][6]

Density 1.030 g/mL at 20 °C [1][31[4]
Boiling Point 83 °C at 15 mmHg [7]

Melting Point 15 °C [7]

Refractive Index (n2°/D) 1.535 [1][3][4]

Flash Point 76 °C (168.8 °F) - closed cup [1][3]

Vapor Pressure 0.41 mmHg at 25 °C [7]

Solubility

Soluble in chloroform

[7]

Table 2: Chemical and Safety Properties

Property

Description

Reference(s)

Chemical Stability

Stable under normal

conditions; sensitive to air.

[8]

Incompatibilities

Strong oxidizing agents.

[8][°]

Hazardous Reactions

Hazardous polymerization

does not occur.

[8]

Primary Hazards

Combustible liquid. Causes
skin irritation and serious eye
damage. May cause

respiratory irritation.

(11218l

Storage Conditions

Keep refrigerated (2-8°C) in a
dry, well-ventilated place under
an inert atmosphere. Keep
away from heat and ignition

sources.

[1131€]
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Chemical Reactivity and Key Transformations

Phenyl propargyl ether's reactivity is dominated by its terminal alkyne and the aryl propargyl
ether moiety. This allows for a diverse range of synthetic applications.

Claisen Rearrangement

The most notable reaction of aryl propargyl ethers is the thermal[10][10]-sigmatropic
rearrangement, a variant of the Claisen rearrangement.[11][12] Upon heating, phenyl
propargyl ether rearranges to form an allenyl cyclohexadienone intermediate. This
intermediate can then undergo further transformations, such as tautomerization to an
allenylphenol or subsequent cyclization to yield chromene or benzofuran derivatives,
depending on the reaction conditions and substitution patterns.[1][10][13] High temperatures,
often exceeding 200°C, are typically required for this transformation.[1][7][10]

Caption: The thermal Claisen rearrangement of phenyl propargyl ether.

Cycloaddition Reactions

The terminal alkyne functionality makes phenyl propargyl ether an excellent substrate for
various cycloaddition reactions. It can participate in [2+2], [2+3], and other pericyclic reactions
to form diverse carbocyclic and heterocyclic systems. For instance, the Huisgen 1,3-dipolar
cycloaddition with azides (a "click" reaction) can be employed to synthesize triazoles, often
facilitated by copper or ruthenium catalysts.[14] Gold-catalyzed cycloadditions with alkenes can
also lead to the formation of complex polycyclic structures.[15]

Metal-Catalyzed Transformations

The propargyl group is highly reactive towards various transition metals, particularly Tt-acidic
metals like gold, platinum, and palladium.[16] These catalysts can activate the alkyne for a
range of transformations, including:

o Rearrangements: Gold catalysts can promote rearrangements of propargylic systems to form
allenes or enones.[17][18]

e Cyclizations/Annulations: Intramolecular reactions involving the phenyl ring or other
nucleophiles can lead to the formation of heterocycles like benzofurans or chromenes under
milder conditions than the thermal Claisen rearrangement.[19]
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e Coupling Reactions: The terminal alkyne can undergo Sonogashira coupling with aryl or vinyl
halides, providing a route to more complex substituted alkynes.

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of phenyl propargyl

ether.

Table 3: Key Spectroscopic Data for Phenyl Propargyl
Ether
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Expected Chemical
Spectroscopy Feature . Reference(s)
Shift | Wavenumber

Acetylenic Proton

1H NMR 2.0-3.0 ppm 20
(=C-H) PP [20]
Methylene Protons (-
3.3-4.5ppm [13][20]
O-CH2-C=)
Aromatic Protons (Ar-
6.0 - 8.5 ppm [20]
H)
Methylene Carbon (-
13C NMR 50 - 80 ppm [13]
O-CH2-C=)
Alkynyl Carbons (-
y ( 65 - 90 ppm
C=CH)
Aromatic Carbons (C-
110 - 160 ppm
Ar)
Terminal Alkyne ~3300 cm~1 (strong,
IR Spectroscopy
Stretch (=C-H) sharp)

2100 - 2260 cm~?
Alkyne Stretch (C=C)

(weak)
Aryl-Alkyl Ether 1200 - 1275 cm™1 (13]
Stretch (Ar-O-C) (strong)
Aryl-Alkyl Ether 1020 - 1075 cm~? 3]
Stretch (C-O-Ar) (strong)

Experimental Protocols

Detailed methodologies for the synthesis of phenyl propargyl ether and its subsequent
rearrangement are provided below.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of phenyl propargyl ether from phenol and propargyl
bromide, a classic Sn2 reaction.[4]
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1. Reactant Combination

Propargyl Bromide K2COs (Base) Acetone (Solvent)

4. Aqueous Workup
- Cool to room temperature.
- Filter to remove K2COs.
- Evaporate acetone.
- Add water and diethyl ether.
- Separate layers.

5. Extraction & Drying
- Extract aqueous layer with diethyl ether (2x).
- Combine organic layers.
- Wash with NaOH(aq) then brine.
- Dry over anhydrous MgSOa.

6. Purification
- Filter off drying agent.
- Concentrate under reduced pressure.
- Purify by vacuum distillation.

Final Product
Phenyl Propargyl Ether

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of phenyl propargyl ether.
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Methodology:

e Reactant Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar,
add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 3-4 mL
per mmol of phenol).

» Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.1 eq, 80
wt.% solution in toluene) dropwise to the suspension.

e Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts. Wash the filter cake with a small amount of acetone.

o Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the
residue, add 50 mL of water and 50 mL of diethyl ether. Transfer to a separatory funnel,
shake, and separate the layers. Extract the aqueous layer twice more with 25 mL portions of
diethyl ether.

e Washing and Drying: Combine the organic extracts and wash sequentially with 1 M NaOH (2
x 30 mL) to remove unreacted phenol, and then with brine (1 x 30 mL). Dry the organic layer
over anhydrous magnesium sulfate.

 Purification: Filter off the drying agent and concentrate the solvent on a rotary evaporator.
Purify the crude product by vacuum distillation to yield phenyl propargyl ether as a
colorless to pale yellow oil.

Protocol 2: Thermal Claisen Rearrangement to 2H-
Chromene

This protocol outlines a representative procedure for the thermal rearrangement of phenyl
propargyl ether.[1][10]

Methodology:
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e Reaction Setup: Place phenyl propargyl ether (1.0 eq) in a flask containing a high-boiling
point, inert solvent such as N,N-diethylaniline. The flask should be equipped with a reflux
condenser and a nitrogen inlet.

e Heating: Heat the solution to a high temperature (e.g., 210-220 °C) under a nitrogen
atmosphere.

o Reaction Time: Maintain this temperature for several hours until TLC analysis indicates the
consumption of the starting material. The reaction typically proceeds through the formation of
2-allenylphenol, which then cyclizes.

o Workup: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like
diethyl ether and wash with dilute acid (e.g., 1 M HCI) to remove the diethylaniline solvent.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product, primarily 2H-chromene, can then be purified by
column chromatography on silica gel.

Conclusion

Phenyl propargyl ether is a synthetically valuable compound with well-defined physical
properties and a rich and diverse chemical reactivity. Its ability to undergo signature
transformations like the Claisen rearrangement, as well as various metal-catalyzed and
cycloaddition reactions, establishes it as a key intermediate in the synthesis of complex
carbocyclic and heterocyclic scaffolds. This guide provides the core technical data and
procedural knowledge essential for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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